molecular formula C16H14O4 B6143898 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid CAS No. 873442-69-4

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No.: B6143898
CAS No.: 873442-69-4
M. Wt: 270.28 g/mol
InChI Key: ARPNBQDBKNKVII-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is commonly found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, pharmaceutical, and cosmetic industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid typically involves the condensation of vanillin with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from plant materials, particularly from the bran of cereals. The extraction process involves the use of alkaline hydrolysis followed by acidification to precipitate the ferulic acid .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid has numerous applications in scientific research:

Mechanism of Action

The antioxidant activity of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. It also chelates metal ions, preventing them from catalyzing the formation of free radicals. The compound interacts with various molecular targets, including enzymes involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.

    Chlorogenic Acid: Found in coffee, it has antioxidant and anti-inflammatory effects.

    Sinapic Acid: Similar structure and antioxidant properties.

Uniqueness

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid is unique due to its high abundance in plant cell walls and its potent antioxidant activity. It is also more stable than some other hydroxycinnamic acids, making it a preferred choice for industrial applications .

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPNBQDBKNKVII-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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